N-(2,6-difluorophenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Description
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Properties
IUPAC Name |
N-(2,6-difluorophenyl)-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O/c21-14-8-6-13(7-9-14)19-17-5-2-10-25(17)11-12-26(19)20(27)24-18-15(22)3-1-4-16(18)23/h1-10,19H,11-12H2,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEHXOGGFJTNCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)F)C(=O)NC4=C(C=CC=C4F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-difluorophenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characterization
The synthesis of this compound involves multi-step organic reactions that yield a compound with distinct structural features conducive to biological activity. The incorporation of difluorophenyl and fluorophenyl moieties enhances the compound's lipophilicity and potential receptor interactions.
Antifungal Activity
Research has indicated that compounds structurally related to this compound exhibit antifungal properties. For instance, derivatives with similar fluorinated phenyl groups have demonstrated effective inhibition against various fungal strains by interacting with cytochrome P-450 enzymes involved in fungal metabolism .
Inhibition of Enzymatic Activity
The compound has been evaluated for its inhibitory effects on monoamine oxidase (MAO), an enzyme implicated in neurodegenerative disorders. In vitro studies have shown that related compounds can selectively inhibit MAO-B with IC50 values in the low micromolar range. This selectivity is critical for developing therapeutics aimed at conditions like Parkinson's disease .
Cytotoxicity Studies
Cytotoxicity assays using cell lines such as L929 have been performed to assess the safety profile of the compound. Preliminary results suggest that while some derivatives exhibit cytotoxic effects at higher concentrations, this compound shows a favorable safety margin with minimal toxicity at therapeutic doses .
Case Studies and Research Findings
Several studies have highlighted the pharmacological potential of pyrrolo[1,2-a]pyrazine derivatives:
- Monoamine Oxidase Inhibition : A study demonstrated that specific substitutions on the pyrrolo core significantly enhance MAO-B inhibitory activity. Compounds with difluoro substitutions were particularly effective in achieving high selectivity and potency against MAO-B compared to MAO-A .
- Antitumor Activity : Research involving xenograft models indicated that related compounds exhibit moderate antitumor effects. However, further optimization is required to improve tissue penetration and overall efficacy in vivo .
Data Table: Summary of Biological Activities
| Activity Type | Compound Name | IC50 Value (µM) | Remarks |
|---|---|---|---|
| Antifungal | N-(2,6-difluorophenyl)-1-(4-fluorophenyl)-... | Not specified | Effective against cytochrome P-450 |
| MAO-B Inhibition | Various derivatives | 0.013 - 0.039 | High selectivity for MAO-B over MAO-A |
| Cytotoxicity | N-(2,6-difluorophenyl)-1-(4-fluorophenyl)-... | >120 | Minimal toxicity at therapeutic doses |
| Antitumor | Related pyrrolo derivatives | Moderate | Requires optimization for better tissue penetration |
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-(2,6-difluorophenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. The compound can be synthesized through procedures that include the reaction of appropriate fluorinated phenyl derivatives with pyrrolo[1,2-a]pyrazine derivatives under controlled conditions to yield the desired carboxamide structure. Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography are employed to confirm the molecular structure and purity of the synthesized compound.
Biological Activities
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell signaling pathways.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro studies suggest that it can effectively inhibit the growth of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
Neuroprotective Effects
Preliminary studies suggest potential neuroprotective effects of this compound in models of neurodegenerative diseases. It may help in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease.
Applications in Medicinal Chemistry
This compound is being investigated for its potential use as a lead compound in drug development. Its unique fluorinated structure enhances its bioavailability and metabolic stability. Researchers are exploring modifications to improve its efficacy and selectivity against specific molecular targets associated with various diseases.
Materials Science Applications
In addition to its biological applications, this compound may have potential uses in materials science. Its unique electronic properties could be harnessed in the development of organic semiconductors or photovoltaic materials. The incorporation of fluorinated groups can enhance the thermal stability and solubility of materials used in electronic devices.
Case Studies
Preparation Methods
Initial Cyclization Reactions
The pyrrolo[1,2-a]pyrazine core is synthesized through a cyclocondensation reaction between a pyrrole derivative and a pyrazine precursor. For example, benzyl 5-oxoprolinate undergoes cyclization in the presence of oxalyl chloride to form the 3,4-dioxohexahydropyrrolo[1,2-a]pyrazine intermediate. This step employs toluene as the solvent, with oxalyl chloride (144 mL per 200 g starting material) facilitating the formation of the diketone structure. The reaction mixture is stirred at ambient temperature for 15 hours, followed by solvent evaporation and silica gel chromatography purification using a 9:1 dichloromethane/methanol eluant.
Bromination and Thioether Formation
Bromination at the 3-position of the core is achieved using a brominating agent such as N-bromosuccinimide (NBS) in dichloromethane, yielding ethyl 3-bromo-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate. Subsequent nucleophilic substitution with 2-mercaptopyridine introduces a thioether group, enhancing reactivity for downstream amination steps. The thioether intermediate is isolated via extraction with isopropyl acetate and concentrated under reduced pressure.
Functionalization with Fluorinated Moieties
Introduction of the 4-Fluorophenyl Group
The 1-(4-fluorophenyl) substituent is introduced via palladium-catalyzed cross-coupling reactions. A Suzuki-Miyaura coupling between the brominated core and 4-fluorophenylboronic acid is performed using tetrakis(triphenylphosphine)palladium(0) as the catalyst. The reaction proceeds in a mixture of dimethoxyethane and aqueous sodium carbonate at 80°C, achieving >90% conversion. Post-reaction workup involves washing with water, extraction with isopropyl acetate, and solvent evaporation to yield the aryl-substituted intermediate.
Amidation with 2,6-Difluoroaniline
The carboxamide group is installed via a coupling reaction between the carboxylic acid derivative of the core and 2,6-difluoroaniline. Activation of the carboxylic acid is achieved using oxalyl chloride, forming the corresponding acid chloride, which is then reacted with the amine in the presence of a base such as triethylamine. The reaction is monitored by thin-layer chromatography (TLC), and the product is purified via recrystallization from a 1:3 isopropyl acetate/n-heptane mixture.
Stereochemical Resolution
Chiral HPLC Separation
Racemic mixtures of intermediates are resolved using chiral preparative HPLC. For example, a Chiralpak AD column with an eluant composed of acetonitrile/isopropanol/diethylamine (500:500:1) effectively separates enantiomers. The target (6S)-enantiomer is typically eluted first, with enantiomeric excess (ee) exceeding 99% as confirmed by analytical HPLC.
Process Optimization and Scale-Up
Solvent and Temperature Optimization
Critical steps such as the cyclization and amidation reactions are optimized for scalability. Toluene is preferred over dichloromethane due to its lower toxicity and ease of removal under reduced pressure. Elevated temperatures (50°C) during recrystallization improve yield by reducing solvent viscosity and enhancing crystal growth.
Catalytic Hydrogenation
Benzyl protecting groups are removed via catalytic hydrogenation using 10% palladium on carbon in methanol. Hydrogen gas is introduced at 3 bar pressure, achieving complete deprotection within 2 hours. The catalyst is filtered through Celite, and the product is isolated by concentration under vacuum.
Analytical Characterization
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry and fluorination patterns. The $$^{19}\text{F}$$ NMR spectrum exhibits distinct signals at δ -118 ppm (4-fluorophenyl) and δ -112 ppm (2,6-difluorophenyl). High-resolution mass spectrometry (HRMS) validates the molecular formula $$\text{C}{20}\text{H}{16}\text{F}{3}\text{N}{3}\text{O}$$ with an observed [M+H]$$^+$$ ion at m/z 372.151.
Q & A
Q. Table 1: Recommended Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core formation | AcOH, 80°C, 12 hr | 65–70 | |
| Carboxamide coupling | EDCI, HOBt, DMF, RT, 24 hr | 50–55 | |
| Purification | HPLC (MeCN/HO, 70:30) | >98% |
Q. Table 2: Key Spectroscopic Data
| Technique | Key Observations | Reference |
|---|---|---|
| NMR | δ -117 ppm (2,6-F), -122 ppm (4-F) | |
| HRMS | [M+H] 438.1124 (calc.) | |
| XRD | Crystallographic R-factor 0.058 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
